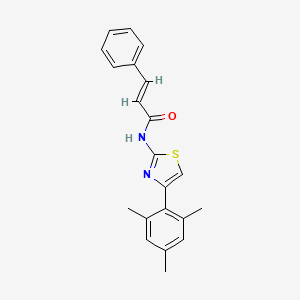

N-(4-mesitylthiazol-2-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

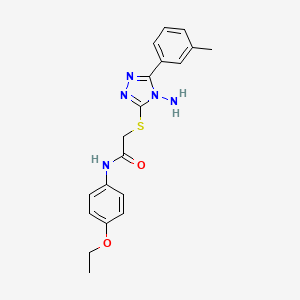

“N-(4-mesitylthiazol-2-yl)cinnamamide” is a chemical compound with the molecular formula C21H20N2OS . It is a derivative of cinnamamide, which is a class of compounds that have been evaluated for their pharmacological activities .

Synthesis Analysis

The synthesis of cinnamamide derivatives, including “N-(4-mesitylthiazol-2-yl)cinnamamide”, has been studied. A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has been developed . The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Molecular Structure Analysis

The molecular structure of “N-(4-mesitylthiazol-2-yl)cinnamamide” is characterized by a cinnamamide core with a mesitylthiazol group attached . Molecular docking studies of similar compounds have revealed interactions with various residues of target proteins .

Scientific Research Applications

- Cinnamamides, including N-(4-mesitylthiazol-2-yl)cinnamamide, have demonstrated anti-inflammatory effects . These compounds may modulate inflammatory pathways, making them potential candidates for drug development.

- Novel cinnamamide derivatives, including N-(4-phenylthiazol-2-yl)cinnamamide, have been synthesized and evaluated for their anti-proliferative activities in vitro . Further exploration of N-(4-mesitylthiazol-2-yl)cinnamamide’s antitumor mechanism is warranted.

Anti-Inflammatory Activity

Antitumor Potential

These applications highlight the versatility of cinnamamides, and further research on N-(4-mesitylthiazol-2-yl)cinnamamide could uncover additional therapeutic potentials. Keep in mind that while existing studies provide insights, more targeted investigations are needed to fully understand its effects and mechanisms . If you’d like more information on any specific aspect, feel free to ask! 😊

Mechanism of Action

Target of Action

N-(4-mesitylthiazol-2-yl)cinnamamide is a synthetic derivative of cinnamic acid . It’s primarily targeted towards cancer cells . The compound’s primary targets are the K562, Bel7402, A549, and Jurkat cells .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . The most potent analogue of this compound showed excellent inhibitions on the target cells ranging from sub-micromolar to nanomolar concentration . The compound’s interaction with its targets results in changes at the cellular level, leading to the induction of apoptosis .

Biochemical Pathways

It’s suggested that the compound’s antitumor mechanism might be associated with the induction of cancer cell apoptosis .

Pharmacokinetics

The compound’s potent inhibitory effects on cancer cells suggest that it has good bioavailability .

Result of Action

The result of N-(4-mesitylthiazol-2-yl)cinnamamide’s action is the inhibition of cancer cell proliferation . The compound induces apoptosis in cancer cells, leading to their death . This effect is observed in various cancer cell lines, including K562, Bel7402, A549, and Jurkat cells .

properties

IUPAC Name |

(E)-3-phenyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c1-14-11-15(2)20(16(3)12-14)18-13-25-21(22-18)23-19(24)10-9-17-7-5-4-6-8-17/h4-13H,1-3H3,(H,22,23,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAGUWYSUMWKHO-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2749522.png)

![ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2749523.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea](/img/structure/B2749530.png)

![4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2749531.png)

![N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![[1-(Bromomethyl)cyclopropyl]benzene](/img/structure/B2749536.png)

![6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749542.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)